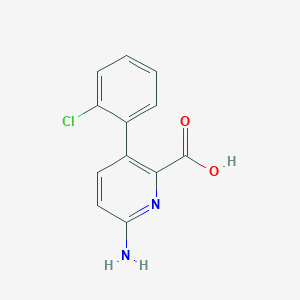
6-Amino-3-(2-chlorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(2-chlorophenyl)picolinic acid (6-ACPA) is an organic compound with a molecular weight of 181.6 g/mol. It is a white solid that is soluble in water and organic solvents. 6-ACPA is a useful building block in organic synthesis and is used in the synthesis of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is widely used in scientific research. It is used as an inhibitor of enzymes such as monoamine oxidases, cholinesterases, and xanthine oxidases. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has also been used as a ligand in the synthesis of metal complexes and as a fluorescent probe for the detection of metal ions in solution. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is also used in the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is an inhibitor of several enzymes, including monoamine oxidases, cholinesterases, and xanthine oxidases. These enzymes are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% binds to the active site of these enzymes and prevents them from catalyzing their reactions. This inhibition of enzyme activity can lead to changes in neurotransmitter levels and affect the functioning of the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% have been studied in several animal models. In rats, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to decrease the activity of monoamine oxidase and cholinesterase, resulting in increased levels of dopamine and serotonin in the brain. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has also been shown to increase levels of the neurotransmitter norepinephrine in the brain, which can lead to increased alertness and improved cognitive performance. In addition, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to reduce inflammation and oxidative stress in rats, suggesting that it may have therapeutic potential in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is available commercially in high purity. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% can also be used in a variety of laboratory experiments, such as enzyme inhibition assays and the synthesis of metal complexes. However, due to its potential toxicity, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% should be handled with care and used only in well-ventilated areas.
Zukünftige Richtungen
The potential therapeutic applications of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% are an area of active research. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may be useful in the treatment of neurological disorders. In addition, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been used in the synthesis of metal complexes, which may have potential applications in drug delivery and imaging. Finally, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is a useful building block in organic synthesis and may be used in the development of new compounds with therapeutic potential.
Synthesemethoden
The synthesis of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% was first reported in the literature in 1981. The method involves the reaction of 2-chlorobenzoic acid with ammonium picolinate in the presence of a base such as sodium hydroxide or potassium hydroxide. The picolinate salt is then isolated, and the 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is obtained by acidification with hydrochloric acid. This method is simple and efficient and yields high purity 6-Amino-3-(2-chlorophenyl)picolinic acid, 95%.
Eigenschaften
IUPAC Name |
6-amino-3-(2-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOTCSZYRQCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














